6-Methylfuro[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and furan ring system with a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-methylfuran-2-carboxamide with formamide under acidic conditions to form the desired compound . Another approach includes the use of 4-amino-5-methylfuran-2-carboxylic acid, which is cyclized with formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methylfuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit microtubule polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the compound disrupts the normal function of the microtubules, leading to antitumor effects.
Comparison with Similar Compounds
6-Methylfuro[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
4-Substituted-5-methylfuro[2,3-d]pyrimidines: These compounds also exhibit microtubule depolymerizing activities and have been studied for their anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity and are being explored as potential antitubercular agents.
Pyrrolo[2,3-d]pyrimidin-4-amines: Known for their antiviral and antimicrobial activities, these compounds are structurally similar and share some biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, particularly its potent antitumor effects.
Properties
IUPAC Name |
6-methyl-3H-furo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLVWLCPAUTMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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